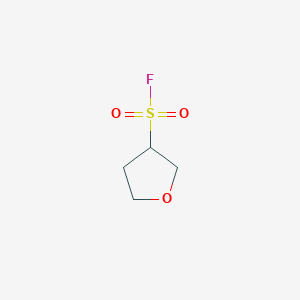

Oxolane-3-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxolane-3-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl group (SO2) bonded to a fluorine atom. This compound is particularly notable for its stability and reactivity, making it a valuable tool in various chemical and biological applications.

準備方法

Synthetic Routes and Reaction Conditions

Oxolane-3-sulfonyl fluoride can be synthesized through several methods. One common approach involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and readily available reagents . Another method includes the electrochemical oxidative coupling of thiols or disulfides with potassium fluoride as a fluoride source .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of phase transfer catalysts and specific solvents to facilitate the reaction and improve efficiency .

化学反応の分析

Substitution Reactions

The compound undergoes nucleophilic substitution via the sulfur-fluorine bond, forming stable sulfur(VI) derivatives. Key examples include:

-

Amination : Reaction with primary/secondary amines to form sulfonamides (e.g., morpholine derivatives) .

-

Alkylation/Oxylation : Reaction with alcohols or alkoxides to generate sulfonates.

-

Thiolation : Substitution with thiols to produce sulfenyl derivatives.

Table 1: Substitution Reaction Conditions

| Nucleophile | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Morpholine | THF | 0°C → rt | >90% | |

| Benzylamine | DCM | rt | 85–95% |

SuFEx (Sulfur(VI) Fluoride Exchange) Chemistry

Oxolane-3-sulfonyl fluoride participates in SuFEx reactions, forming covalent bonds with nucleophiles (e.g., amines, alcohols, thiols) via a two-step mechanism:

-

Deprotonation : Activation by a base (e.g., guanidine) to generate a reactive intermediate .

-

Nucleophilic Attack : Substitution of fluoride with the nucleophile .

Table 2: SuFEx Reaction Mechanism

| Step | Key Process | Intermediate |

|---|---|---|

| Deprotonation | Base (e.g., BTMG) activates the SO₂F group | Fluorosulfate salt |

| Nucleophilic Attack | Nucleophile displaces fluoride | Sulfonamide/sulfonate |

Cycloaddition Reactions

The compound acts as a precursor in cycloaddition reactions (e.g., [2+4] or [4+2] processes) with dipoles or reactive species, forming complex cyclic structures.

Sulfur(VI) Fluoride Exchange

Synthesis involves exchanging fluoride with other nucleophiles (e.g., hydroxyl groups) under catalytic conditions.

Electrochemical Oxidative Fluorination

A mild electrochemical approach converts thiols/disulfides to sulfonyl fluorides using fluoride sources (e.g., Et₃N·3HF) .

Table 3: Electrochemical Synthesis Conditions

| Starting Material | Electrode | Solvent | Current | Yield | Reference |

|---|---|---|---|---|---|

| Thiol | Carbon/Pt | DCE | 18 mA | 80% |

Substitution Pathways

The reaction proceeds via a planar sulfonimidoyl cation intermediate, stabilized by carbocation formation or quinone methide-like transition states . Solvent polarity and temperature critically influence the pathway:

Table 4: Solvent Effects on Reaction Pathways

| Solvent | Intermediate | Dominant Pathway | Reference |

|---|---|---|---|

| Methanol | Carbocation | deFS (de-fluorosulfate) | |

| THF | Quinone methide-like | SuFEx |

Electrochemical Mechanism

Involves oxidative fluorination of sulfides/sulfinamides via radical cation intermediates, followed by nucleophilic fluoride addition .

Material Science

-

Functional Polymers : Incorporation into polymeric materials via substitution reactions.

科学的研究の応用

Chemical Synthesis

1. Role in Organic Synthesis

Oxolane-3-sulfonyl fluoride is primarily utilized as a building block in the synthesis of complex molecules. It serves as a reagent in sulfur(VI)-fluoride exchange (SuFEx) reactions, which are characterized by their efficiency and selectivity in forming covalent bonds between nucleophiles and electrophiles. This compound facilitates the construction of various sulfonyl derivatives that are valuable intermediates in organic synthesis.

2. Types of Reactions

The compound participates in several types of chemical reactions:

- Substitution Reactions : The sulfur-fluorine bond can be substituted with nucleophiles, leading to stable sulfur(VI) linkages.

- Oxidation and Reduction : While less common than substitution reactions, these transformations also occur under specific conditions.

Reaction Conditions and Products

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Substitution | Amines, alcohols, thiols | Sulfonyl derivatives |

| Oxidation/Reduction | Potassium fluoride, transition-metal catalysts | Various sulfonyl derivatives |

Biological Applications

1. Bioconjugation and Protein Interactions

In biological research, this compound is employed to study protein-biomolecule interactions. Its electrophilic nature allows it to covalently modify nucleophilic sites on proteins, thus stabilizing transient interactions into permanent complexes. This property is particularly useful for creating bioconjugates in drug development.

2. Drug Discovery

The compound has significant implications in drug discovery, especially in the design of covalent inhibitors that target various amino acid residues beyond cysteine. For instance, it has been used to develop inhibitors for kinases and G protein-coupled receptors, expanding the toolbox for medicinal chemists.

Industrial Applications

1. Functionalized Materials

this compound is also utilized in the production of functionalized materials and polymers. Its ability to form stable linkages makes it suitable for creating advanced materials with specific properties tailored for industrial applications.

2. Case Studies

- Diverse Functionalization : Research has demonstrated the use of this compound in synthesizing oxetane derivatives that mimic biologically active compounds such as antidepressants and herbicides. For example, reactions involving primary amines have led to the formation of oxetane analogs of moclobemide and etobenzanid .

- Covalent Modifiers : Studies have shown that sulfonyl fluorides can be used as covalent modifiers for proteins without targeting cysteine residues, allowing for broader applications in proteomics .

作用機序

The mechanism of action of oxolane-3-sulfonyl fluoride involves the formation of stable covalent bonds with target molecules. The sulfur-fluorine bond is highly reactive towards nucleophiles, allowing the compound to form covalent linkages with specific amino acids in proteins. This reactivity is utilized in the design of covalent inhibitors and probes for studying protein function .

類似化合物との比較

Similar Compounds

Aryl-oxetane sulfonyl fluorides: These compounds provide stable oxetane carbocation precursors that react under mild conditions.

Fluorosulfonyl radicals: These radicals are used in the synthesis of sulfonyl fluorides and have similar reactivity and applications.

Uniqueness

Oxolane-3-sulfonyl fluoride is unique due to its specific structure, which combines the stability of the oxolane ring with the reactivity of the sulfonyl fluoride group. This combination makes it particularly useful in applications requiring both stability and reactivity, such as in the design of covalent inhibitors and bioconjugation reagents .

生物活性

Oxolane-3-sulfonyl fluoride, also known as 2-oxothis compound, is a compound characterized by its unique oxolane ring structure combined with a sulfonyl fluoride functional group. This structure imparts significant electrophilic properties, making it an interesting subject in synthetic and medicinal chemistry. While specific biological activity data for this compound is limited, related sulfonyl fluorides have demonstrated notable biological activities, particularly in enzyme inhibition and pathogen resistance.

- Molecular Formula : C₅H₇F₃O₃S

- Structure : Contains a five-membered cyclic ether (oxolane) substituted at the 3-position with a sulfonyl fluoride group.

The presence of the sulfonyl fluoride moiety enhances its electrophilicity, allowing it to selectively interact with biological molecules, which is crucial for its potential applications in pharmacology and agrochemistry.

Enzyme Inhibition

Sulfonyl fluoride compounds are known to act as covalent inhibitors of various enzymes. The electrophilic nature of the sulfonyl fluoride allows it to form stable covalent bonds with nucleophilic residues in enzymes, such as serine and cysteine. This mechanism has been extensively studied in other sulfonyl fluorides, suggesting that this compound may exhibit similar properties.

Table 1: Comparison of Biological Activities of Sulfonyl Fluorides

Antimicrobial Activity

Related compounds containing sulfonyl fluoride groups have shown promising antimicrobial activity against various pathogens, including fungi and nematodes. Preliminary studies indicate that compounds with similar structures may selectively inhibit specific microbial targets. This suggests that this compound could be explored for its potential applications in treating infections caused by resistant strains.

Case Studies and Research Findings

- Study on Sulfonyl Fluorides as Reactive Probes : Research indicates that sulfonyl fluorides can serve as effective probes in chemical biology due to their ability to modify reactive amino acid residues in proteins. This property is leveraged for studying enzyme mechanisms and interactions .

- Synthesis and Activity Evaluation : A study focused on synthesizing various sulfonyl fluorides demonstrated their utility in drug discovery. The electrophilic nature of these compounds allows them to form covalent bonds with target proteins, enhancing bioactivity and selectivity .

- Potential Applications in Agrochemistry : Sulfonyl fluorides have been evaluated for their efficacy against agricultural pests. Their ability to inhibit specific enzymes related to pest metabolism highlights their potential use in developing new agrochemicals .

特性

IUPAC Name |

oxolane-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSSPPUHNSTBPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。